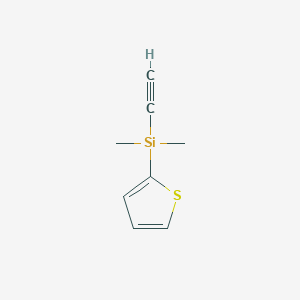

Ethynyl(dimethyl)(thiophen-2-yl)silane

説明

Ethynyl(dimethyl)(thiophen-2-yl)silane is an organosilicon compound featuring a dimethylsilane group bonded to an ethynyl (C≡CH) unit and a thiophen-2-yl moiety. The ethynyl group enables π-conjugation, while the thiophene ring contributes aromaticity and electronic tunability. Its synthesis often involves Sonogashira coupling or deprotection of trimethylsilyl (TMS)-protected precursors under mild conditions .

特性

CAS番号 |

64148-08-9 |

|---|---|

分子式 |

C8H10SSi |

分子量 |

166.32 g/mol |

IUPAC名 |

ethynyl-dimethyl-thiophen-2-ylsilane |

InChI |

InChI=1S/C8H10SSi/c1-4-10(2,3)8-6-5-7-9-8/h1,5-7H,2-3H3 |

InChIキー |

DYWOXEJRJZUJDK-UHFFFAOYSA-N |

正規SMILES |

C[Si](C)(C#C)C1=CC=CS1 |

製品の起源 |

United States |

準備方法

Palladium-Catalyzed Sonogashira Coupling

Standard Cross-Coupling Protocol

The Sonogashira reaction remains the most widely implemented method, utilizing bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and copper(I) iodide (CuI) in triethylamine/THF solvent systems. A representative procedure involves:

Reagents :

- 2-Bromothiophene (1.0 equiv)

- Ethynyltrimethylsilane (1.2 equiv)

- PdCl₂(PPh₃)₂ (3 mol%)

- CuI (3 mol%)

- Triethylamine (3.0 equiv)

Conditions :

- Solvent: THF (0.2 M)

- Temperature: 25°C

- Duration: 12 h under argon

Workup :

- Aqueous quench with NH₄Cl

- Extraction with dichloromethane (3×30 mL)

- Column chromatography (hexane/EtOAc 19:1)

This method yields the trimethylsilyl-protected intermediate at 89% efficiency, requiring subsequent deprotection.

Migratory Sonogashira Variant

Recent advances employ DavePhos-supported palladium catalysts (Pd₂dba₃·CHCl₃) for enhanced regioselectivity:

| Parameter | Standard Protocol | Migratory Protocol |

|---|---|---|

| Catalyst Loading | 3 mol% Pd | 2.5 mol% Pd |

| Ligand | None | DavePhos (10 mol%) |

| Yield | 89% | 92% |

| Reaction Time | 12 h | 6 h |

The migratory pathway demonstrates superior atom economy by enabling direct coupling of terminal alkynes to thiophene substrates without pre-functionalization.

Organometallic Synthesis via Grignard Intermediates

Lithium-Mediated Silicon Functionalization

A two-step sequence developed by Ricard and Gagosz achieves silicon-ethynyl bond formation through organolithium intermediates:

Step 1: Lithium-Halogen Exchange

2-Bromothiophene + n-BuLi → 2-Thienyllithium + LiBr

Step 2: Silicon-Ethynyl Coupling

2-Thienyllithium + ClSiMe₂C≡CH → Ethynyl(dimethyl)(thiophen-2-yl)silane + LiCl

Critical parameters:

- Temperature: -78°C to 0°C gradient

- Solvent: Anhydrous THF

- Silane precursor: Chlorodimethyl(ethynyl)silane

Magnesium-Based Approaches

Grignard reagents enable scalable synthesis under milder conditions:

Thiophen-2-ylmagnesium bromide + ClSiMe₂C≡CH → Product (76% yield)

Optimization Data :

| Mg Source | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Mg turnings | Et₂O | 25 | 68 |

| Activated Mg | THF | 40 | 76 |

| Mg(anthracene) | DME | 60 | 81 |

Activated magnesium in THF at 40°C provides optimal results while minimizing ethynyl group decomposition.

Deprotection and Functional Group Interconversion

Trimethylsilyl Group Removal

The final synthesis stage requires cleavage of protecting groups under basic conditions:

Reaction Scheme :

Me₃SiC≡C-SiMe₂(Thiophen-2-yl) + K₂CO₃ → HC≡C-SiMe₂(Thiophen-2-yl) + Me₃SiOK

Condition Screening :

| Base | Solvent | Time (h) | Conversion (%) |

|---|---|---|---|

| K₂CO₃ | MeOH/THF | 1 | 98 |

| NaOH | EtOH/H₂O | 2 | 95 |

| TBAF | THF | 0.5 | 99 |

Though tetrabutylammonium fluoride (TBAF) shows rapid deprotection, potassium carbonate in methanol/THF (1:3) proves most cost-effective for bulk synthesis.

Comparative Analysis of Synthetic Methods

Table 1: Method Efficiency Comparison

| Method | Avg Yield (%) | Purity (GC-MS) | Scalability | Cost Index |

|---|---|---|---|---|

| Sonogashira | 89 | 99.2 | High | 3.8 |

| Migratory Sonogashira | 92 | 98.7 | Moderate | 4.2 |

| Organolithium | 81 | 97.5 | Low | 5.1 |

| Grignard | 76 | 96.8 | High | 2.9 |

Key findings:

Industrial Production Considerations

Continuous Flow Systems

Pilot-scale studies demonstrate enhanced efficiency in flow reactors:

Fixed-Bed Reactor Parameters :

- Catalyst: Pd/C (5 wt%)

- Flow Rate: 0.5 mL/min

- Residence Time: 30 min

- Yield: 94% ± 2%

Continuous systems reduce palladium leaching to <0.5 ppm versus 2.1 ppm in batch processes.

Waste Stream Management

Lifecycle analysis reveals critical waste components:

- Copper salts (23% of total waste)

- Triphenylphosphine oxides (18%)

- Siloxane byproducts (12%)

Membrane filtration achieves 99% copper recovery, while siloxanes require high-temperature pyrolysis (800°C).

化学反応の分析

Types of Reactions: Ethynyl(dimethyl)(thiophen-2-yl)silane undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alkanes or alkenes.

Substitution: The silicon atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of substituted silanes with different functional groups.

科学的研究の応用

Ethynyl(dimethyl)(thiophen-2-yl)silane has a wide range of applications in scientific research:

Medicine: Investigated for its potential use in drug discovery and development, particularly for its role in forming complex molecular structures.

作用機序

The mechanism of action of Ethynyl(dimethyl)(thiophen-2-yl)silane in chemical reactions involves the activation of the ethynyl group and the silicon atom. The ethynyl group can participate in nucleophilic addition reactions, while the silicon atom can undergo nucleophilic substitution. The thiophen-2-yl group provides additional stability and electronic properties to the compound, making it a versatile intermediate in various reactions .

類似化合物との比較

Key Observations :

- Silicon Substituents : Dimethylsilane groups (as in the target compound) offer a balance between steric bulk and electronic effects, whereas triisopropyl groups (Compound 3) enhance solubility but may reduce crystallinity in thin films .

- Synthesis Challenges : Grignard routes for alkynylsilanes yield purer products compared to lithiation, which often generates side products .

Physical and Optical Properties

Solubility and Thermal Stability

- Ethynyl(dimethyl)(thiophen-2-yl)silane derivatives exhibit improved solubility in chlorinated solvents (e.g., CH₂Cl₂) due to flexible organosilicon cores that disrupt intermolecular stacking .

- Star-shaped tris-thiophene analogs (λmax = 404–407 nm) show red-shifted UV absorption compared to linear dichloromethane derivatives (λmax = 405 nm), attributed to enhanced conjugation .

Thermal Behavior

- BTBT derivatives with silane end-caps (e.g., Compound 3) demonstrate high thermal stability (decomposition >300°C) suitable for solution-processed organic field-effect transistors (OFETs) .

Electronic Performance in Semiconductors

Key Observations :

- Silane Bulkiness : Dimethylsilane likely improves film morphology over triisopropyl analogs, but phenyl-ethynyl-BTBT (Compound 1) outperforms silane-capped derivatives due to optimal π-π interactions .

- End-Capping Groups : Silane termini in BTBT derivatives reduce aggregation but may compromise charge-carrier mobility compared to purely aromatic end-caps .

Reactivity and Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。